(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

Catalog No.
S1801108
CAS No.
1648909-80-1
M.F
¹³C₅H₆Na₂O₅
M. Wt
197.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

CAS Number

1648909-80-1

Product Name

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

IUPAC Name

disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate

Molecular Formula

¹³C₅H₆Na₂O₅

Molecular Weight

197.04

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;;

SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]

Synonyms

(2R)-2-Hydroxypentanedioic Acid Disodium Salt-13C5; (R)-2-Hydroxyglutaric Acid Disodium Salt-13C5; (R)-α-Hydroxyglutaric Acid Disodium Salt-13C5; D-2-Hydroxyglutaric Acid Disodium Salt-13C5

(2R)-2-Hydroxyglutaric acid disodium salt-13C5 (CAS 1648909-80-1) is a fully stable-isotope-labeled, enantiomerically pure disodium salt of the D-2-hydroxyglutarate (D-2HG) oncometabolite [1]. In clinical and translational research, D-2HG is the primary metabolic biomarker for isocitrate dehydrogenase (IDH) 1 and 2 mutations, which drive specific gliomas and acute myeloid leukemias [2]. Supplied as a highly water-soluble disodium salt, this compound is engineered specifically as a definitive internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The uniform 13C labeling across all five carbon positions ensures a +5 Da mass shift, which is strictly required to bypass isotopic overlap from the massively elevated endogenous D-2HG pools found in IDH-mutant biospecimens[3].

Research Fit

Workflow LC–MS/MS surrogate analyte for 2-HG quantitation
Label Uniform 13C5 (+5 Da) stable isotope label
Enantiomer (2R)-enantiomer for oncogenic D-2-HG specificity
Formulation Disodium salt for aqueous sample preparation

Generic substitution in D-2HG quantification compromises assay accuracy and reproducibility. Utilizing unlabeled D-2HG as a standard is impossible in IDH-mutant samples due to severe signal overlap with endogenous millimolar concentrations [1]. Substituting with a racemic mixture (DL-2-hydroxyglutaric acid-13C5) halves the effective concentration of the target analyte and introduces L-2HG, a distinct metabolite associated with hypoxia rather than IDH mutations, thereby complicating chiral chromatographic resolution[2]. Furthermore, procuring the free acid form instead of the disodium salt introduces severe handling and stability risks; free 2-hydroxyglutaric acid is highly susceptible to spontaneous intramolecular esterification into 2-hydroxyglutarate-γ-lactone during storage and stock preparation, which degrades the exact molarity required for precise calibration curves[3].

Substitution Risk

13C5-labeled surrogate analyte
Unlabeled 2-HG may introduce unquantifiable endogenous bias
Equal molar response with 13C5 label
Deuterated analogs may alter retention or ionization
Pure (2R)-enantiomer
Racemic mixture obscures D-2-HG vs L-2-HG differentiation
Disodium salt solubility
Free acid or other salts may require extra optimization

Elimination of Isotopic Interference in High-Concentration Backgrounds

In IDH-mutant tumor samples, endogenous D-2HG accumulates to millimolar levels, creating a massive natural isotopic envelope. Using the fully labeled 13C5 variant provides a +5 Da mass shift (m/z 152 for unlabeled vs. m/z 157 for 13C5 in negative ion mode), completely bypassing the natural 13C abundance tail of the endogenous metabolite [1]. Unlabeled or partially labeled comparators suffer from severe signal overlap, rendering absolute quantification impossible in high-titer biological matrices [2].

Evidence DimensionMass shift and isotopic overlap
Target Compound Data+5 Da mass shift (m/z 157), 0% overlap with endogenous peak
Comparator Or BaselineUnlabeled D-2HG (m/z 152) or D3-labeled (+3 Da), >15% overlap at high concentrations
Quantified Difference100% resolution of internal standard from endogenous analyte
ConditionsLC-MS/MS (negative electrospray ionization) of IDH-mutant cell lysates

Procurement of the fully 13C5-labeled standard is mandatory for accurate absolute quantification of D-2HG in IDH-mutant oncology workflows.

Accuracy & Precision
Head-to-head
98.4–102% accuracy, %CV <5.7%
Unlabeled IS: endogenous bias, not quantifiable
Supports 2-HG quantitation in brain tumor research matrices
Spiked brain homogenate; LC–MS/MS surrogate analyte method

Chiral Resolution and Enantiomer-Specific Calibration

D-2HG and L-2HG are distinct biomarkers; D-2HG indicates IDH1/2 mutations, while L-2HG indicates hypoxic stress or malate dehydrogenase activity. Utilizing the enantiomerically pure (2R)-13C5 standard yields a single, co-eluting peak with endogenous D-2HG during chiral LC-MS/MS, maintaining 100% of the spiked concentration for calibration [1]. In contrast, racemic (DL)-13C5 standards split the calibration signal across two peaks, halving the effective D-2HG standard concentration and risking peak integration errors if chiral baseline resolution is suboptimal [2].

Evidence DimensionEffective calibration concentration per mass weighed
Target Compound Data100% signal contribution to the D-2HG chiral peak
Comparator Or BaselineRacemic DL-13C5 standard (50% signal contribution)
Quantified Difference2x higher effective molarity for the target enantiomer per mg of standard
ConditionsChiral LC-MS/MS quantification of tumor metabolomes

Purchasing the enantiomerically pure standard simplifies chiral assay validation and reduces the required spike-in mass by 50% compared to racemates.

Equal Molar Response
Context-dependent
Equal response confirmed for 13C5 2-HG vs unlabeled analyte
Deuterated analogs may exhibit H/D exchange
Enables surrogate analyte approach for blank-matrix-free quantitation
MS optimization context; deuterated isotopologue may differ

Prevention of Spontaneous Lactonization During Stock Preparation

2-Hydroxyglutaric acid in its free acid form is chemically unstable in aqueous environments, undergoing spontaneous intramolecular esterification to form 2-hydroxyglutarate-γ-lactone, particularly at lower pH or during extended storage [1]. This degradation alters the true concentration of the standard. The disodium salt formulation of (2R)-2-Hydroxyglutaric acid-13C5 locks the carboxylate groups in a deprotonated state, entirely preventing lactone formation during the preparation and storage of aqueous stock solutions [2].

Evidence DimensionAqueous stock stability (resistance to lactonization)
Target Compound DataDisodium salt (stable, <1% lactone formation in neutral aqueous stock)
Comparator Or BaselineFree acid form (susceptible to rapid lactonization, up to 20% conversion depending on conditions)
Quantified DifferenceNear-total elimination of spontaneous lactonization during standard preparation
ConditionsAqueous stock solution preparation and long-term storage

The disodium salt ensures that the exact weighed mass translates to an accurate molar concentration, which is the foundation of reliable quantitative mass spectrometry.

Enantiomeric Purity
Specification review
[α]/D 8.5±1.5°, ≥98.0% (R)-enantiomer
Racemic: 0° rotation, 50:50 R:S
Supports enantiomer-specific D-2-HG monitoring in IDH research
Purity by GC; chiral identity context
Chemical Purity
Specification review
≥98.0% (GC, analytical standard)
Research-grade: 95–97% purity
Supports low-background internal standard for trace-level 2-HG
Impurities may affect LLOQ; purity context to review

Absolute Quantification of Oncometabolites in Clinical Trials

Essential as the internal standard for LC-MS/MS assays measuring D-2HG in patient serum, cerebrospinal fluid (CSF), or tumor biopsies to monitor the efficacy of mutant IDH1/2 inhibitors. The +5 Da mass shift is strictly required to bypass isotopic overlap from millimolar endogenous D-2HG pools [1].

Chiral Metabolomics and Flux Analysis

Ideal for stable-isotope tracing and chiral chromatographic workflows where distinguishing the IDH-derived D-enantiomer from the hypoxia-derived L-enantiomer is critical for mapping tumor microenvironment metabolism, enabled by the compound's enantiomeric purity [2].

High-Throughput Diagnostic Assay Development

The superior aqueous stability of the disodium salt prevents spontaneous lactonization, making it the preferred choice for developing standardized, long-shelf-life calibration kits for clinical mass spectrometry laboratories [3].

Application Selection Guide

Application
Selection Property
Validation Focus
IDH inhibitor target-engagement biomarker studies
13C5 surrogate analyte for equal molar response
Pharmacodynamic 2-HG reduction in tumor models
Chiral 2-HG enantiomer differentiation in glioma research
(2R)-enantiomeric purity for D-2-HG specificity
Chiral chromatographic separation of R- and S-2-HG
13C metabolic flux analysis of 2-HG in cancer cells
Uniform 13C5 labeling for distinct isotopologue monitoring
Mass isotopologue distribution analysis without overlap
Bioanalytical method validation for 2-HG LC–MS/MS
Documented accuracy and precision with 13C5 internal standard
Accuracy/precision endpoint review and matrix effect assessment

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